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molecular formula C6H9NO3 B8552256 Formyl(2-oxobutyl)formamide

Formyl(2-oxobutyl)formamide

Cat. No. B8552256
M. Wt: 143.14 g/mol
InChI Key: DFYJZEKBKSCWRC-UHFFFAOYSA-N
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Patent
US06936619B2

Procedure details

A mixture of bromobutan-2-one (10 g, 66 mmol), and sodium diformylamide (6.8 g, 72 mmol) in acetonitrile (50 mL) was stirred at room temperature for 3 hours, then warmed to 35° C. for 2 hours. The mixture was stirred for a further 48 hours at room temperature, then filtered, washing through with additional acetonitrile (50 mL). The filtrate was evaporated under reduced pressure to afford the title compound as a clear oil, 9.1 g.
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium diformylamide
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=[O:6])[CH2:4][CH3:5].[CH:7]([N-:9][CH:10]=[O:11])=[O:8].[Na+]>C(#N)C>[CH:7]([N:9]([CH2:2][C:3](=[O:6])[CH2:4][CH3:5])[CH:10]=[O:11])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrCC(CC)=O
Name
sodium diformylamide
Quantity
6.8 g
Type
reactant
Smiles
C(=O)[N-]C=O.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 35° C. for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
The mixture was stirred for a further 48 hours at room temperature
Duration
48 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing through with additional acetonitrile (50 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)N(C=O)CC(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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